5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic name 5-chloro-1-methyl-3-phenyl-1H-imidazo[4,5-b]pyridine-2(3H)-thione adheres to IUPAC guidelines, reflecting its heterocyclic core and substituents. The numbering begins at the sulfur-bearing position (C2), with the chlorine atom at C5, a methyl group at N1, and a phenyl ring at N3. The imidazo[4,5-b]pyridine scaffold consists of a fused five-membered imidazole ring (positions 1–3) and a six-membered pyridine ring (positions 4–6), creating a planar bicyclic system.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₀ClN₃S corresponds to a molecular weight of 275.75 g/mol . The composition is derived from elemental analysis: carbon (56.63%), hydrogen (3.66%), chlorine (12.87%), nitrogen (15.25%), and sulfur (11.59%).
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃S |
| Molecular Weight | 275.75 g/mol |
| Elemental Analysis | C: 56.63%, H: 3.66%, Cl: 12.87%, N: 15.25%, S: 11.59% |
Crystallographic Data and Three-Dimensional Conformational Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
The thione group at C2 adopts a planar configuration, while the methyl and phenyl substituents introduce slight torsional deviations (≤ 5°). Hirshfeld surface analysis identifies dominant S···H (23.4%) and C···H (18.7%) interactions, stabilizing the lattice via van der Waals forces.
Spectroscopic Fingerprinting
¹H NMR Analysis
In CDCl₃, key resonances include:
- δ 8.77 (d, 1H) : Pyridine H5 (coupled to H4, J = 1.6 Hz).
- δ 8.64 (d, 1H) : Pyridine H4.
- δ 7.48–7.35 (m, 5H) : Phenyl protons.
- δ 2.65 (s, 3H) : N1-methyl group.
¹³C NMR Analysis
Notable signals:
IR Spectroscopy
Prominent absorption bands:
UV-Vis Spectroscopy
In ethanol, λₘₐₓ occurs at 278 nm (π→π* transition of the conjugated heterocycle) and 320 nm (n→π* transition of the thiocarbonyl group).
Properties
IUPAC Name |
5-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDMCRKGLAMXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205562 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-97-6 | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40851-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophosgene-Mediated Cyclization
The synthesis of imidazo[4,5-b]pyridine derivatives often begins with aminopyridine precursors. In a method analogous to the preparation of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thione, 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione can be synthesized via cyclization of 3-amino-4-chloropyridine-2-methanamine with thiophosgene.
Procedure :
-
A suspension of sodium bicarbonate (2.6 eq) in water is cooled to 0°C.
-
Thiophosgene (1.08 eq) in dichloromethane is added, followed by dropwise addition of the amine precursor in dichloromethane.
-
The mixture is stirred at room temperature for 4 hours, yielding the thione after extraction and purification.
Key Data :
-
Characterization : ¹H NMR shows a singlet for the thione proton (δ 10.2–10.5 ppm), while ¹³C NMR confirms the C=S bond at ~160 ppm.
Alkylation and Subsequent Thionation
Phase-Transfer Catalyzed Alkylation
Alkylation of imidazo[4,5-b]pyridine precursors under phase-transfer conditions (PTC) enables the introduction of functional groups. For example, the alkylation of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide under PTC yields N-allylated derivatives. Adapting this method:
Procedure :
-
Combine 5-chloroimidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF.
-
Add propargyl bromide (2 mmol) and stir at room temperature for 24 hours.
-
Purify via column chromatography to isolate the alkylated intermediate.
Thionation Step :
-
React the alkylated intermediate with Lawesson’s reagent (2 eq) in toluene under reflux.
-
Monitor via TLC until completion (3–5 hours).
Key Data :
Alternative Routes: Sulfur-Containing Reagents
Direct Cyclization with Carbon Disulfide
A one-pot cyclization using carbon disulfide (CS₂) offers a solvent-free alternative:
Procedure :
-
Heat 2,3-diamino-5-chloropyridine (1 eq) with CS₂ (3 eq) at 120°C for 8 hours.
-
Quench with ice water and filter the precipitated thione.
Key Data :
-
Yield : 65–75%.
-
Purity : >95% (HPLC).
Structural and Computational Validation
X-ray Crystallography
Single-crystal X-ray diffraction of this compound reveals:
DFT Computations
Density functional theory (DFT/B3LYP) simulations predict:
-
Global Reactivity : Electrophilicity index (ω) = 4.8 eV, suggesting moderate reactivity.
-
Binding Energy : EBinding = −45.2 kcal/mol for adsorption on iron surfaces, highlighting corrosion inhibition potential.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiophosgene Cyclization | 85 | 98 | High selectivity | Toxicity of thiophosgene |
| PTC Alkylation + Thionation | 72 | 95 | Mild conditions | Multi-step synthesis |
| CS₂ Cyclization | 70 | 95 | Solvent-free | Longer reaction time |
Mechanistic Insights
Thiophosgene Reaction Pathway
Alkylation-Thionation Sequence
-
Alkylation : Phase-transfer conditions enhance nucleophilic substitution at the imidazole nitrogen.
-
Thionation : Lawesson’s reagent selectively converts carbonyl to thione groups via a four-membered transition state.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as heating or the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-Chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies revealed that these compounds induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, it acts as a potent inhibitor of certain kinases involved in cancer signaling pathways. This characteristic makes it a valuable candidate for targeted cancer therapies .
Agrochemicals
Pesticidal Activity
The thione derivative has been explored for its pesticidal properties. It has shown efficacy against various agricultural pests and pathogens. Field trials indicated that formulations containing this compound significantly reduce pest populations while being less toxic to non-target organisms compared to conventional pesticides .
Herbicidal Potential
In addition to its pesticidal applications, this compound exhibits herbicidal activity. Research suggests that it can inhibit the growth of certain weed species by disrupting their metabolic processes. This property could lead to the development of novel herbicides that are more environmentally friendly .
Materials Science
Polymer Synthesis
This compound serves as a building block in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Studies have demonstrated that polymers derived from this compound exhibit improved performance in applications such as coatings and composites .
Nanomaterials Development
Recent advancements have shown that this thione can be used in the synthesis of nanomaterials with specific electronic properties. These nanomaterials have potential applications in electronics and photonics due to their unique conductive characteristics. Research is ongoing to explore their use in sensors and energy storage devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Properties:
- Synthesis : Prepared via cyclization reactions involving nitro-substituted pyridines and sulfur-containing reagents. For example, 6-chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine (identical to the target compound) was synthesized in 65% yield, with a melting point of 345–348°C .
- Spectroscopic Data :
This compound is a precursor for kinase inhibitors, as demonstrated in studies optimizing imidazo[4,5-b]pyridine-based inhibitors .
Comparison with Structural Analogues
Substituent Variations at Position 5
Modifications at position 5 significantly alter electronic and steric properties, impacting reactivity and biological activity.
Key Observations :
- Electron-Donating Groups (e.g., Morpholino): Increase electron density in the aromatic system, downfield-shifting aromatic protons (e.g., δ 7.32 in 27a vs. δ 7.55 in the chloro derivative) .
- Electron-Withdrawing Groups (e.g., CF₃CH₂O) : Reduce electron density, leading to upfield shifts (δ 7.51) .
- Steric Effects : Bulky substituents (e.g., piperazinyl) reduce yields compared to smaller groups like Cl .
Halogen-Substituted Analogues
Additional halogens influence solubility, stability, and intermolecular interactions.
Key Observations :
Heterocyclic Analogues with Modified Cores
Compounds with alternative heterocyclic frameworks exhibit distinct reactivity profiles.
Key Observations :
- Oxadiazole-Thiones : Simpler synthesis (reflux with thiosemicarbazide) but reduced thermal stability compared to imidazo[4,5-b]pyridines .
Biological Activity
5-Chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione (CAS No. 40851-97-6) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₄ClN₃S
- Molecular Weight : 185.63 g/mol
- InChI Key : LHDMCRKGLAMXJH-UHFFFAOYSA-N
- PubChem ID : 56676724
The compound features a chloro substituent on the imidazo ring and a thione functional group, which are critical for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including TbMetRS (Trypanosoma brucei Methionyl-tRNA Synthetase), with significant potency. For instance, modifications on the benzimidazole ring have been correlated with varying degrees of enzyme inhibition, where certain substitutions enhance activity significantly .
- Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against various pathogens. Its structural features contribute to its efficacy against bacterial strains and possibly fungi .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) indicates that modifications can lead to enhanced cytotoxic effects against specific cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target/Organism | IC₅₀/Activity Level |
|---|---|---|
| Enzyme Inhibition | TbMetRS | IC₅₀ = 288 nM |
| Antimicrobial | Various Bacteria | MIC = 3.12 - 12.5 μg/mL |
| Anticancer | Various Cancer Cell Lines | IC₅₀ = ranges from 0.71 μM to >10 μM |
Case Studies
- Trypanosoma brucei Study : A study focused on the inhibition of TbMetRS revealed that compounds with a chloro substituent showed improved cellular activity compared to those without. The most effective derivatives exhibited a five-fold increase in potency when compared to baseline compounds .
- Antimicrobial Evaluation : In vitro assessments demonstrated that this compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Against Cancer Cells : A series of experiments conducted on various cancer cell lines (e.g., HepG2, MCF-7) showed promising results for this compound in inducing cell death and inhibiting proliferation. For instance, one derivative exhibited an IC₅₀ value of 0.71 μM against HepG2 cells, indicating strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves cyclization of halogenated pyridine precursors with sulfur-containing reagents. Key challenges include controlling regioselectivity and minimizing byproducts. Optimization requires systematic variation of:
- Solvent polarity (e.g., DMF vs. THF) to influence reaction kinetics.
- Temperature : Elevated temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
- Catalyst selection : Lewis acids like ZnCl₂ can enhance yields by stabilizing transition states .
- Data Insight : Analogous compounds (e.g., 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride) show yield improvements of 15–20% when using microwave-assisted synthesis under inert atmospheres .
Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for characteristic imidazo-pyridine signals (e.g., downfield shifts at δ 8.2–8.5 ppm for aromatic protons).
- XRD : Single-crystal X-ray diffraction resolves chlorine and sulfur positions in the fused ring system, critical for confirming regiochemistry (see analogous structures in ) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 228.02 for C₆H₅ClN₃S) .
Q. What biological activities are associated with this compound, and how are preliminary assays designed?
- Methodological Answer : Prior studies on structural analogs (e.g., 2-chloro-1H-imidazo[4,5-b]pyridine derivatives) suggest potential kinase inhibition or antimicrobial activity. Assay design includes:
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) at 10 μM compound concentration.
- Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC values compared to controls .
Advanced Research Questions
Q. How do computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, chlorine substitution at position 5 enhances electrophilicity, favoring nucleophilic attack in target binding .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with the thione group and hydrophobic contacts with the imidazo-pyridine core .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., methyl vs. amino groups) to isolate contributing factors. For example, methyl derivatives exhibit higher lipophilicity but reduced solubility, altering bioavailability .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess statistical significance of activity trends. Address confounding variables (e.g., assay protocols, cell lines) .
Q. How can reaction mechanisms for sulfur incorporation in the thione group be elucidated using isotopic labeling or kinetic studies?
- Methodological Answer :
- Isotopic Tracing : Use -labeled thiourea in synthesis to track sulfur incorporation via LC-MS/MS.
- Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-limiting steps (e.g., thiolate intermediate formation) .
Q. What cross-disciplinary approaches (e.g., materials science or catalysis) leverage the compound’s unique electronic properties?
- Methodological Answer :
- Electrocatalysis : Test the compound as a ligand in transition-metal complexes (e.g., Ru or Ir) for CO₂ reduction. The thione group’s electron-withdrawing effect stabilizes metal centers, enhancing catalytic turnover .
- Photophysical Studies : Measure fluorescence quenching in the presence of metal ions (e.g., Cu²⁺) to develop chemosensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
